molecular formula C29H36N4O5 B11417865 (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide

Cat. No.: B11417865
M. Wt: 520.6 g/mol
InChI Key: FLNAKSUCBQTLKP-MOHJPFBDSA-N
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Description

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an indole moiety, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3,4-Dimethoxyphenyl)formamido]-3-(1-ethyl-1H-indol-3-YL)-N-[3-(morpholin-4-YL)propyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C29H36N4O5

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C29H36N4O5/c1-4-33-20-22(23-8-5-6-9-25(23)33)18-24(29(35)30-12-7-13-32-14-16-38-17-15-32)31-28(34)21-10-11-26(36-2)27(19-21)37-3/h5-6,8-11,18-20H,4,7,12-17H2,1-3H3,(H,30,35)(H,31,34)/b24-18-

InChI Key

FLNAKSUCBQTLKP-MOHJPFBDSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN3CCOCC3)\NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN3CCOCC3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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